1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione is a chemical compound with the molecular formula C14H7Br2ClNO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino, dibromo, and chloro substituents on the anthracene core
Vorbereitungsmethoden
The synthesis of 1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of anthracene derivatives, followed by amination. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions on the anthracene ring. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The amino, bromo, and chloro groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s substituents influence its binding affinity and specificity towards these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2,4-dibromo-7-chloroanthracene-9,10-dione can be compared with other anthracene derivatives such as:
- 1-Amino-2,4-dibromoanthracene-9,10-dione
- 1-Amino-2,4-dibromo-5-chloroanthracene-9,10-dione
- 1-Amino-4-chloroanthracene-9,10-dione
These compounds share similar core structures but differ in their substituents, which influence their chemical properties and applications.
Eigenschaften
CAS-Nummer |
88605-95-2 |
---|---|
Molekularformel |
C14H6Br2ClNO2 |
Molekulargewicht |
415.46 g/mol |
IUPAC-Name |
1-amino-2,4-dibromo-7-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Br2ClNO2/c15-8-4-9(16)12(18)11-10(8)13(19)6-2-1-5(17)3-7(6)14(11)20/h1-4H,18H2 |
InChI-Schlüssel |
ZPRUHKSSIMNJMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(C2=O)C(=CC(=C3N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.